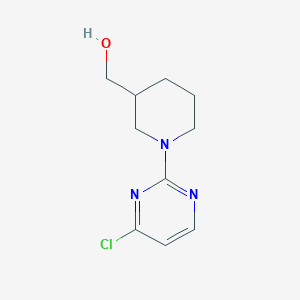

(1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol

Descripción

(1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol is a heterocyclic compound featuring a piperidine ring substituted with a methanol group at the 3-position and a 4-chloropyrimidinyl moiety at the 1-position. The methanol group introduces polarity, affecting solubility and hydrogen-bonding capacity.

Propiedades

Fórmula molecular |

C10H14ClN3O |

|---|---|

Peso molecular |

227.69 g/mol |

Nombre IUPAC |

[1-(4-chloropyrimidin-2-yl)piperidin-3-yl]methanol |

InChI |

InChI=1S/C10H14ClN3O/c11-9-3-4-12-10(13-9)14-5-1-2-8(6-14)7-15/h3-4,8,15H,1-2,5-7H2 |

Clave InChI |

AITWUFOPOZYHTL-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CN(C1)C2=NC=CC(=N2)Cl)CO |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (1-(4-Cloropiridin-2-il)piperidin-3-il)metanol generalmente implica la reacción de 4-cloropiridina con 3-piperidinametano en condiciones controladas . La reacción generalmente se lleva a cabo en presencia de una base como hidruro de sodio o carbonato de potasio para facilitar la reacción de sustitución nucleófila. La mezcla de reacción se calienta luego a una temperatura específica, a menudo alrededor de 80-100°C , para asegurar la conversión completa de los materiales de partida al producto deseado.

Métodos de producción industrial

A escala industrial, la producción de (1-(4-Cloropiridin-2-il)piperidin-3-il)metanol puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de síntesis automatizada y técnicas de optimización de procesos puede mejorar aún más la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

(1-(4-Cloropiridin-2-il)piperidin-3-il)metanol experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroximetilo puede oxidarse para formar un aldehído o ácido carboxílico correspondiente.

Reducción: El grupo cloropiridina puede reducirse para formar un derivado de piridina.

Sustitución: El átomo de cloro en el grupo cloropiridina puede sustituirse con otros nucleófilos como aminas, tioles o alcóxidos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen o .

Reducción: Los agentes reductores como o se utilizan típicamente.

Sustitución: Las reacciones de sustitución nucleófila a menudo requieren la presencia de una base como hidróxido de sodio o carbonato de potasio .

Principales productos formados

Oxidación: Formación de aldehídos o ácidos carboxílicos.

Reducción: Formación de derivados de piridina.

Sustitución: Formación de varios derivados de piridina sustituidos.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has been investigated for its role in drug discovery and development. Its structural features allow it to interact with various biological targets, making it a candidate for treating several diseases.

Anticancer Activity

Research indicates that compounds similar to (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol exhibit significant anticancer properties. Specifically, pyrimidine derivatives have been shown to inhibit kinases involved in cancer progression, such as c-KIT, which is crucial in gastrointestinal stromal tumors (GIST) and other malignancies . The inhibition of c-KIT can lead to reduced tumor growth and improved patient outcomes.

Neurological Applications

The piperidine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating that (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol may influence cognitive functions or serve as a treatment for conditions like depression or anxiety.

Biochemical Research

In biochemical research, (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol can serve as a valuable tool for studying enzyme interactions and cellular processes.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes makes it useful in exploring metabolic pathways. For instance, studies on related compounds have shown that they can effectively inhibit enzymes linked to cancer metabolism, thus providing insights into cancer biology and potential therapeutic targets .

Molecular Conjugation Techniques

The compound's reactivity allows it to be utilized in conjugation techniques for oligonucleotide synthesis, enhancing the delivery of therapeutic agents. Such methodologies are crucial for developing targeted therapies that improve drug efficacy while minimizing side effects .

Mecanismo De Acción

El mecanismo de acción de (1-(4-Cloropiridin-2-il)piperidin-3-il)metanol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar inhibiendo enzimas o receptores involucrados en procesos biológicos críticos. Por ejemplo, puede inhibir quinasas o proteasas , lo que lleva a la modulación de las vías de señalización y las funciones celulares .

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Analogs

Key Observations :

- Substituent Effects: The target compound’s 4-chloropyrimidinyl group contrasts with analogs bearing substituted phenyl (7h), quinoxalinyl (), or benzyl () groups. Electron-withdrawing groups (e.g., Cl on pyrimidine) enhance electrophilicity, influencing reactivity in nucleophilic substitutions or metal-catalyzed couplings.

- Stereochemistry : Compound 7h exhibits stereoselective synthesis with 89% enantiomeric excess (ee), achieved via chiral HPLC using a Chiralpak IA column (n-Hexane:i-PrOH = 90:10) . Similar methods may apply to the target compound.

Table 2: Comparative Physicochemical Data

Key Observations :

- Optical Activity : Chiral analogs like 7h and 7i ([α]D25 = +10.4) demonstrate the importance of stereochemistry in biological activity, as ee values correlate with binding affinity in enzyme inhibition .

- Lipophilicity : The target compound’s predicted LogP (~1.5) is lower than 7h (~3.2) due to its smaller aromatic system, suggesting better aqueous solubility but reduced membrane permeability.

Actividad Biológica

Introduction

(1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol is a compound that exhibits significant biological activity due to its unique structural characteristics, which include a piperidine ring and a chloropyrimidine moiety. This article explores the compound's biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Key Features

- Piperidine Ring : Known for its diverse pharmacological properties, including analgesic and anesthetic effects.

- Chloropyrimidine Moiety : Associated with various biological activities, including anticancer properties.

Biological Activities

Research indicates that (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol exhibits several notable biological activities:

Antitumor Activity

Compounds with chloropyrimidine structures have been linked to anticancer properties. Studies suggest that this compound may inhibit cancer cell proliferation through various pathways, potentially targeting specific kinases involved in cell cycle regulation.

Antiviral Properties

The antiviral activity of similar compounds has been documented, suggesting that (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol may also possess the ability to inhibit viral replication or entry into host cells.

Enzyme Inhibition

Research has shown that derivatives of piperidine can act as effective enzyme inhibitors. For instance, studies have highlighted their ability to inhibit acetylcholinesterase and urease, which are critical in various physiological processes .

Antibacterial Activity

Preliminary screenings indicate moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .

The mechanism of action for (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets:

- Enzyme Interaction : The pyrimidine ring may interact with enzymes or receptors, potentially inhibiting or modulating their activity.

- Binding Affinity : The piperidine ring enhances the compound’s binding affinity and specificity to biological targets, influencing its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol:

Table 1: Summary of Biological Activities

Notable Research Findings

A study focusing on pyrimidine derivatives demonstrated that modifications in the structure could significantly enhance their biological activities. The research emphasized the importance of substituents on the pyrimidine ring in determining the compound's efficacy against various biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.